2-[4-(Chloroamino)phenyl]butanedioic acid
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Overview
Description
2-[4-(Chloroamino)phenyl]butanedioic acid is an organic compound that contains both aromatic and aliphatic components. The presence of a chloroamino group attached to the phenyl ring and a butanedioic acid moiety makes it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloroamino)phenyl]butanedioic acid typically involves the chlorination of 4-aminophenylbutanedioic acid. This can be achieved through electrophilic aromatic substitution, where chlorine is introduced to the aromatic ring in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas and a catalyst such as ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction of the chloroamino group can yield corresponding amines.
Substitution: The chloroamino group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-[4-(Chloroamino)phenyl]butanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(Chloroamino)phenyl]butanedioic acid exerts its effects involves interactions with specific molecular targets. The chloroamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The butanedioic acid moiety can act as a chelating agent, binding to metal ions and affecting their biological availability.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylbutanedioic acid: Lacks the chloroamino group, making it less reactive in certain chemical reactions.
2-[4-(Bromoamino)phenyl]butanedioic acid: Contains a bromoamino group instead of a chloroamino group, leading to different reactivity and properties.
Uniqueness
2-[4-(Chloroamino)phenyl]butanedioic acid is unique due to the presence of the chloroamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
112602-42-3 |
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Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
2-[4-(chloroamino)phenyl]butanedioic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-12-7-3-1-6(2-4-7)8(10(15)16)5-9(13)14/h1-4,8,12H,5H2,(H,13,14)(H,15,16) |
InChI Key |
GGINTSNGTYIATO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)NCl |
Origin of Product |
United States |
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